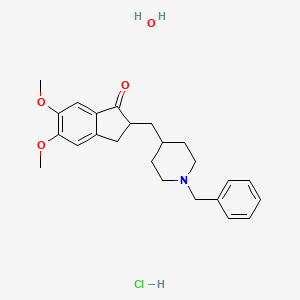

Donepezil hydrochloride monohydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJIZAKUNCTCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470774 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884740-09-4 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanisms of Donepezil Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215) hydrochloride monohydrate, a piperidine (B6355638) derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1] Its primary therapeutic effect is attributed to the reversible and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] By increasing the synaptic availability of ACh, donepezil enhances cholinergic neurotransmission, which is significantly impaired in AD.[2][3] However, emerging evidence reveals a more complex and multifaceted mechanism of action, extending beyond simple AChE inhibition. This technical guide provides a comprehensive overview of the core mechanisms of donepezil, detailing its enzymatic interactions, downstream signaling effects, and neuroprotective properties. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a thorough resource for the scientific community.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil acts as a reversible, non-competitive inhibitor of AChE.[4] In vitro data support that donepezil is a mixed competitive and noncompetitive inhibitor of AChE.[5][6][7] This dual-binding characteristic allows donepezil to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[7] This interaction is highly selective for AChE over butyrylcholinesterase (BuChE), which contributes to its favorable side-effect profile.[2]

Binding Interactions with Acetylcholinesterase

Crystallographic and molecular docking studies have elucidated the specific interactions between donepezil and the amino acid residues within the AChE active site gorge. The benzyl (B1604629) moiety of donepezil forms π-π stacking interactions with aromatic residues such as Trp86 and His447 in the catalytic site.[8] Additionally, interactions with residues like Tyr334 in the peripheral anionic site have been observed.[9] Computational studies suggest that donepezil can adopt multiple binding modes within the active site, which may explain its mixed competitive and non-competitive inhibitory profile.[5][6]

Quantitative Analysis of AChE Inhibition

The potency and selectivity of donepezil's inhibition of AChE have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

| Parameter | Value | Source Organism/System | Reference |

| IC50 (AChE) | 38.842 ± 0.053 µM | Electric Eel | [8] |

| Binding Energy | -11.37 kcal/mol | Human AChE (in silico) | [9] |

Table 1: In Vitro Inhibition and Binding Affinity of Donepezil for Acetylcholinesterase.

| Study Type | Dosage | Effect on AChE Activity | Brain Region | Reference |

| PET Imaging (Human) | 5 mg/day | 27% average inhibition | Cerebral Cortex | [10] |

| PET Imaging (Human) | 5 mg/day | 61.6-63.3% reduction in binding | Whole Brain | [11] |

| PET Imaging (Human) | 10 mg/day | 19.1% mean cortical inhibition | Cortex | [12] |

| Preclinical (Rat) | 2.5 mg/kg, p.o. | Significant inhibition | Whole Brain | [13] |

Table 2: In Vivo Acetylcholinesterase Inhibition by Donepezil.

| Study Type | Dosage | Effect on Acetylcholine Levels | Brain Region | Reference |

| Preclinical (Rat) | Chronic daily administration | Increased ACh | Brain | [13] |

| Preclinical (AChE-/- Mice) | 1 µM infusion | No effect | Hippocampus | [14] |

| Preclinical (Wild-type Mice) | 1 µM infusion | >2-fold increase | Hippocampus | [14] |

Table 3: Effect of Donepezil on Acetylcholine Levels.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the increase in absorbance resulting from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Solution: A stock solution of AChE is prepared in the assay buffer.

-

DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.

-

Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water.

-

Test Compound: Donepezil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, AChE solution, and the test compound (or vehicle for control) to the wells.

-

Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).[15]

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader.[15]

-

Continue to take readings at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15]

-

Caption: Workflow for a typical in vitro acetylcholinesterase inhibition assay.

Beyond Acetylcholinesterase Inhibition: Pleiotropic Mechanisms

Donepezil's therapeutic benefits may not be solely attributable to its anticholinesterase activity. A growing body of evidence suggests that it exerts a range of neuroprotective and disease-modifying effects.[16][17][18]

Modulation of Nicotinic and Muscarinic Receptors

Chronic administration of donepezil has been shown to upregulate nicotinic acetylcholine receptors (nAChRs) in the brain.[16][19] This effect may contribute to its neuroprotective properties and enhance cholinergic signaling beyond simple ACh preservation. Specifically, studies have shown increased levels of both α7 and non-α7 nAChRs in the cortex and hippocampus following donepezil treatment.[19] Donepezil can also directly interact with nAChRs, acting as a non-competitive inhibitor, which may modulate dopaminergic neuron activity.[20] Furthermore, acute donepezil administration increases muscarinic receptor-mediated signaling.[13][21]

Neuroprotective and Anti-inflammatory Effects

Donepezil has demonstrated neuroprotective effects against various insults, including amyloid-β (Aβ) toxicity, ischemia, and glutamate (B1630785) excitotoxicity.[16][17] These effects are thought to be mediated, in part, through the activation of the PI3K-Akt signaling pathway.[22] Additionally, donepezil has been shown to reduce the production of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from microglia, suggesting an anti-inflammatory role independent of its cholinergic action.[22][23]

Effects on Amyloid-β Processing and Tau Pathology

Preclinical studies suggest that donepezil may influence the pathophysiology of AD by modulating amyloid precursor protein (APP) processing and reducing Aβ accumulation.[23] It has been proposed that donepezil can decrease the activity of beta-secretase, an enzyme involved in the production of Aβ.[23] Furthermore, by enhancing cholinergic signaling, donepezil may indirectly reduce tau hyperphosphorylation, another key pathological hallmark of AD.

Caption: Overview of the primary and secondary mechanisms of action of donepezil.

Conclusion

The mechanism of action of donepezil hydrochloride monohydrate is complex, extending beyond its well-established role as an acetylcholinesterase inhibitor. While its primary therapeutic benefit in Alzheimer's disease stems from the enhancement of cholinergic neurotransmission, its pleiotropic effects, including the modulation of nicotinic receptors, neuroprotection against various insults, and anti-inflammatory actions, are increasingly recognized. A thorough understanding of these multifaceted mechanisms is crucial for the ongoing development of novel therapeutic strategies for neurodegenerative diseases. This technical guide provides a consolidated resource for researchers and clinicians, summarizing the key molecular interactions and downstream effects of this important therapeutic agent.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 19. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. brieflands.com [brieflands.com]

- 23. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Donepezil Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Donepezil (B133215) Hydrochloride Monohydrate, a key active pharmaceutical ingredient (API) in the management of Alzheimer's disease. This document details an industrially scalable synthetic route and outlines the analytical methodologies crucial for its characterization, ensuring purity, identity, and quality.

Synthesis of Donepezil Hydrochloride Monohydrate

The following section details a robust and scalable multi-step synthesis of donepezil hydrochloride, culminating in the formation of the monohydrate salt.

Experimental Protocol:

Step 1: Synthesis of N-benzyl-4-piperidinecarboxaldehyde (4)

-

In a suitable reaction vessel, charge oxalyl chloride, dichloromethane (B109758), and anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Cool the reaction mixture to -70°C in a cryo bath and stir for 15 minutes.

-

Slowly add a solution of N-benzyl piperidine (B6355638) alcohol (3) in dichloromethane to the reaction mixture.

-

Add triethylamine (B128534) dropwise and continue stirring for an additional 15 minutes.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-benzyl-4-piperidinecarboxaldehyde (4) as an oily product.[1]

Step 2: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6)

-

In a reaction flask under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (5) in methanol (B129727) at room temperature.

-

Slowly add sodium hydroxide (B78521) flakes to the stirred solution.

-

Add N-benzyl-piperidine-4-carboxaldehyde (4) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate (B1210297); 1:1).[1]

-

Once the reaction is complete, filter the solid product formed.

-

Wash the solid with 5% acetic acid followed by methanol.

-

Dry the product to obtain 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6).[1]

Step 3: Synthesis of Donepezil Base (7)

-

In a hydrogenation vessel, suspend the intermediate (6) and Raney nickel catalyst in methanol.

-

Add methanesulfonic acid to the suspension.

-

Apply hydrogen gas pressure (15 psi) and hydrogenate for 15 hours at room temperature.[1]

-

After reaction completion, filter the catalyst through a hyflo bed.

-

Neutralize the filtrate with sodium carbonate and filter the resulting solid.

-

Remove methanol under vacuum and add water to the residue.

-

Extract the product with toluene (B28343), wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

-

Treat the toluene extract with decolorizing carbon, filter, and remove the solvent under vacuum to obtain donepezil base as an oily product.[1]

Step 4: Formation and Crystallization of this compound (8)

-

Dissolve the donepezil base in isopropyl alcohol. A decolorizing carbon treatment can be performed at 50°C for 1 hour, followed by filtration.[1]

-

To the clear filtrate, add isopropyl-HCl dropwise with stirring to adjust the pH to 2-3.[1]

-

Heat the mixture to 70-75°C to ensure complete dissolution.

-

Gradually cool the solution to room temperature to induce crystallization.

-

Filter the product and slurry the wet cake with hot isopropyl alcohol.

-

Filter the purified product and dry under vacuum to yield donepezil hydrochloride as a white crystalline solid.[1] To specifically obtain the monohydrate form, the crystallization process can be controlled by using a mixed solvent system and seeding. For example, dissolving the donepezil base in ethyl acetate and adding a cooled solution of hydrochloric acid in methanol can be employed. Seeding with this compound crystals initiates the crystallization of the desired form.[2]

Synthesis Workflow Diagram

Quantitative Data for Synthesis

| Step | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |

| 1. Oxidation | N-benzyl piperidine-4-carboxaldehyde | Oxalyl chloride, DMSO, triethylamine, dichloromethane, -70°C | 96% | - | [1] |

| 2. Condensation | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | 5,6-dimethoxy-indanone, NaOH, methanol, room temperature | - | - | [1] |

| 3. Reduction | Donepezil Base | Raney nickel, H₂, methanesulfonic acid, methanol, 15 psi, room temperature | - | - | [1] |

| 4. Salt Formation | This compound | Isopropyl-HCl, isopropyl alcohol, heating to 70-75°C, then cooling | 85% | 99.8% | [1] |

Characterization of this compound

A suite of analytical techniques is employed to confirm the structure, purity, and polymorphic form of the synthesized this compound.

Characterization Workflow Diagram

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of donepezil hydrochloride and to quantify it in bulk and dosage forms.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of phosphate (B84403) buffer (0.01M), methanol, and acetonitrile (B52724) (50:30:20, v/v). Adjust the pH to 2.7 with phosphoric acid.[3]

-

Standard Solution Preparation: Accurately weigh and dissolve donepezil hydrochloride working standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.[3]

-

Sample Preparation: Accurately weigh a quantity of the synthesized product, dissolve it in the mobile phase to a known concentration (e.g., 10 µg/mL), and filter through a 0.45 µm filter.[3]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the area of the main peak to the total area of all peaks.

Quantitative Data (HPLC):

| Parameter | Value | Reference |

| Column | C18 Reverse Phase | [3] |

| Mobile Phase | Phosphate buffer (0.01M), Methanol, Acetonitrile (50:30:20, v/v), pH 2.7 | [3] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection Wavelength | 268 nm | [3] |

| Retention Time | ~5.6 min | [3] |

| Linearity Range | 0.125 - 16 µg/mL | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the donepezil hydrochloride sample in a suitable deuterated solvent, such as DMSO-d₆.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz.

-

Solvent: DMSO-d₆.

-

Temperature: 300 K.[5]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz.

-

Solvent: DMSO-d₆.

-

Temperature: 300 K.[5]

-

-

Analysis: Acquire the ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with the expected values for the donepezil structure.

Quantitative Data (NMR):

| Nucleus | Key Chemical Shifts (δ, ppm in DMSO-d₆) | Reference |

| ¹H NMR | 1.48-1.5 (m, 1H), 1.82-2.10 (m, 6H), 2.63-2.68 (m, 4H), 3.28 (dd, 1H), 3.38-3.42 (m, 2H), 3.9 (s, 3H), 3.96 (s, 3H), 4.12-4.19 (m, 2H), 6.85 (s, 1H), 7.12 (s, 1H), 7.44-7.63 (m, 3H), 10.3 (s, 1H, HCl) | [1] |

| ¹³C NMR | 206.8, 155.8, 149.6, 148.8, 131.5, 130.1, 129.2, 128.8, 128.2, 107.3, 104.4, 61.0, 56.2, 56.1, 52.4, 52.2, 44.2, 38.1, 34.0, 32.1, 29.4, 28.4 | [1] |

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized donepezil.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the donepezil hydrochloride sample in a suitable solvent such as methanol.

-

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source operating in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion is observed. For tandem MS (MS/MS), the precursor ion (m/z 380.1) is fragmented to produce characteristic product ions.[6]

Quantitative Data (MS):

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [6] |

| Precursor Ion (M+H)⁺ | m/z 380 | [1] |

| Major Fragment Ion | m/z 91.2 (benzyl group) | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the donepezil molecule and to confirm the presence of water in the monohydrate form.

Experimental Protocol:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Acquire the spectrum over a range of 4000–500 cm⁻¹.[7]

Quantitative Data (FTIR):

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Water of Hydration (O-H stretch) | ~3586 (sharp) | [8] |

| C=O stretch (indanone) | ~1683 | [1] |

| Aromatic C=C stretch | ~1592 | [1] |

| C-N stretch | ~1315 | [1] |

| C-O stretch (ether) | ~1266, 1217 | [1] |

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and equipment.

References

- 1. scispace.com [scispace.com]

- 2. WO2006097341A1 - Process for making crystalline this compound - Google Patents [patents.google.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scienceasia.org [scienceasia.org]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Physicochemical Properties of Donepezil Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution properties of donepezil (B133215) hydrochloride monohydrate, a key active pharmaceutical ingredient (API) in the management of Alzheimer's disease. Understanding these fundamental physicochemical characteristics is paramount for formulation development, ensuring bioavailability, and establishing robust quality control measures.

Executive Summary

Donepezil hydrochloride monohydrate is a white crystalline powder. It is the hydrochloride salt of donepezil, a reversible inhibitor of the enzyme acetylcholinesterase. This guide summarizes its solubility in various solvents and across a range of pH values. Furthermore, it details the dissolution characteristics and the established methodologies for its assessment. The Biopharmaceutics Classification System (BCS) places donepezil hydrochloride as a Class 1 drug, indicating high solubility and high permeability, which has significant implications for biowaiver considerations.[1][2][3]

Solubility Profile

The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy. This compound exhibits a pH-dependent solubility profile.[1][2]

Aqueous Solubility

Donepezil hydrochloride is highly soluble in water.[4] The aqueous solubility is influenced by the pH of the medium. It is soluble in a buffer solution at pH 2.0 and freely soluble at pH 3.7.[5] In a phosphate (B84403) buffer solution of pH 5.8, it is also classified as soluble.[5] However, its solubility decreases as the pH becomes more alkaline, and it is considered insoluble in a buffer solution at pH 8.0.[5] One source quantifies the solubility as ≥10.4 mg/mL in water, while another states it is soluble at 20 mg/ml.[6][7] A patent document provides more specific data, indicating a solubility of 11 to 16 mg/mL in an acidic aqueous solution (pH 3.0) and a neutral aqueous solution (pH 6.0), but 0.1 mg/mL or less in a basic aqueous solution (pH 8.0).[8]

Organic Solvent Solubility

Donepezil hydrochloride also demonstrates solubility in a range of organic solvents. It is freely soluble in chloroform, sparingly soluble in glacial acetic acid and ethanol, and slightly soluble in acetonitrile.[9] It is very slightly soluble in ethyl acetate (B1210297) and insoluble in n-hexane.[9] For deuterated donepezil hydrochloride, the solubility in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 1 mg/ml.[10] Other sources indicate that donepezil hydrochloride is sparingly soluble in DMSO (1mg/ml), methanol, and ethanol.[7] Another source suggests a solubility of 4.2 mg/mL (10.1 mM) in DMSO and 31.2 mg/mL (75.01 mM) in water, with sonication recommended to aid dissolution.[11]

Table 1: Solubility of this compound in Various Solvents

| Solvent System | pH | Temperature (°C) | Solubility Classification | Quantitative Solubility | Citation |

| Water | - | - | Freely Soluble / Soluble | ≥10.4 mg/mL, 20 mg/mL, 31.2 mg/mL | [4][6][7][11] |

| 0.1 N Hydrochloric Acid | ~1.2 | - | Soluble | 11 to 16 mg/mL | [8] |

| Buffer Solution | 2.0 | - | Soluble | - | [5] |

| Buffer Solution | 3.7 | - | Freely Soluble | - | [5] |

| Phosphate Buffer | 5.8 | - | Soluble | - | [5] |

| Phosphate Buffer | 6.0 | - | Soluble | 11 to 16 mg/mL | [8] |

| Phosphate Buffer | 6.8 | 37 | High Solubility | - | [1][2] |

| Buffer Solution | 8.0 | - | Insoluble | ≤ 0.1 mg/mL | [5][8] |

| Chloroform | - | - | Freely Soluble | - | [9] |

| Glacial Acetic Acid | - | - | Sparingly Soluble | - | [9] |

| Ethanol | - | - | Sparingly Soluble / Insoluble | ~1 mg/mL | [6][9][10] |

| Methanol | - | - | Sparingly Soluble | - | [7] |

| Acetonitrile | - | - | Slightly Soluble | - | [9] |

| Dimethyl Sulfoxide (DMSO) | - | - | Soluble / Sparingly Soluble / Insoluble | ~1 mg/mL, 4.2 mg/mL | [6][7][10][11] |

| Ethyl Acetate | - | - | Very Slightly Soluble | - | [9] |

| n-Hexane | - | - | Insoluble | - | [9] |

Dissolution Properties

The dissolution rate of a solid dosage form is a critical parameter that influences the rate and extent of drug absorption. For a highly soluble drug like donepezil hydrochloride, the dissolution is expected to be rapid.

Dissolution Testing Methods

Standardized dissolution testing is performed to ensure batch-to-batch consistency and to predict the in vivo performance of the drug product. The United States Pharmacopeia (USP) provides several validated methods for donepezil hydrochloride tablets.

The FDA's guidance for industry on donepezil hydrochloride orally disintegrating tablets suggests that a biowaiver can be considered if high solubility, high permeability, and rapid dissolution are demonstrated.[12] For in vitro dissolution testing, the FDA's Dissolution Methods database provides specific methodologies.[12]

Commonly employed dissolution conditions involve the use of a USP Apparatus 2 (paddle method) at a stirring speed of 50 rpm.[13][14][15] The dissolution medium is typically 900 mL of an acidic or buffer solution maintained at 37 ± 0.5°C.[13][14][16] For orally disintegrating films, one study showed that over 80% of the drug was released within 5 minutes in 0.1 M HCl.[13]

Table 2: Summary of Dissolution Test Conditions for Donepezil Hydrochloride Tablets

| Test | Apparatus | Speed (rpm) | Medium | Volume (mL) | Sampling Times | Citation |

| Test 1 | 2 (Paddle) | 50 | 0.1 N Hydrochloric Acid | 900 | 30 min | [17] |

| Test 2 | 2 (Paddle) | 50 | pH 6.8 Phosphate Buffer | 900 | 1, 3, and 8 h | [17] |

| Test 3 | 2 (Paddle) | 50 | pH 6.8 Phosphate Buffer | 900 | 1, 3, and 10 h | [17] |

| Test 4 | 2 (Paddle) | 50 | - | 900 | 1, 3, and 10 h | [18] |

| ODT | 2 (Paddle) | 50 | 0.1 M HCl | 900 | 1, 3, 5, 10, 20, 30 min | [13][14] |

| Sustained Release | 2 (Paddle) | 50 | - | - | 0.5, 1, 2, 3, 5, 8, 10 h | [15] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and dissolution.

Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Quantification: The concentration of donepezil hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][19]

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Figure 1: Experimental workflow for equilibrium solubility determination.

Dissolution Testing Protocol

The dissolution rate of donepezil hydrochloride from a solid dosage form is typically evaluated using the USP paddle method.

Protocol:

-

Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled. The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer). The medium is de-aerated and maintained at a constant temperature of 37 ± 0.5°C.

-

Sample Introduction: One dosage unit (e.g., one tablet) is dropped into each vessel. The apparatus is then operated at a specified paddle speed (e.g., 50 rpm).

-

Sample Collection: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel. An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.

-

Sample Analysis: The withdrawn samples are filtered, and the concentration of dissolved donepezil hydrochloride is determined using a validated analytical method, typically HPLC-UV.[14][15]

-

Data Analysis: The cumulative percentage of the labeled amount of drug dissolved is calculated for each time point and plotted against time to generate a dissolution profile.

Figure 2: Experimental workflow for dissolution testing.

Conclusion

This technical guide has consolidated key information on the solubility and dissolution properties of this compound. Its high solubility in acidic and neutral aqueous media, coupled with its classification as a BCS Class 1 drug, underscores its favorable biopharmaceutical properties. The provided data tables and experimental workflows offer a practical resource for researchers and professionals in the field of drug development, aiding in the formulation of effective and consistent dosage forms of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Donepezil Hydrochloride BCS Class Ambiguity: Relevant Aspects to be Considered in Drug Classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]

- 8. US20090208579A1 - Matrix Type Sustained-Release Preparation Containing Basic Drug or Salt Thereof, and Method for Manufacturing the Same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Donepezil Hydrochloride | AChR | AChE | TargetMol [targetmol.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Characterization of Oral Disintegrating Film Containing Donepezil for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Development and Characterization of Sustained-Released Donepezil Hydrochloride Solid Dispersions Using Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zenodo.org [zenodo.org]

- 17. uspnf.com [uspnf.com]

- 18. uspnf.com [uspnf.com]

- 19. iajps.com [iajps.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Donepezil Hydrochloride Monohydrate

For researchers, scientists, and professionals in drug development, a profound understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed technical analysis of the crystal structure of donepezil (B133215) hydrochloride monohydrate, a critical aspect influencing its stability, solubility, and bioavailability.

Donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease, exists in various crystalline forms, including anhydrous polymorphs and hydrated states.[1][2][3] The monohydrate form, designated as Form I, is of significant interest due to its potential presence in pharmaceutical formulations and its interplay with environmental conditions such as humidity.[1][4] This document synthesizes crystallographic, spectroscopic, and thermal analysis data to offer a comprehensive overview of its structural characteristics.

Crystallographic and Physicochemical Properties

Donepezil hydrochloride monohydrate (Form I) is a specific stoichiometric hydrate (B1144303) containing one molecule of water per molecule of donepezil hydrochloride, corresponding to a theoretical water content of 4.15%.[1] While detailed single-crystal X-ray diffraction data for the monohydrate is not as extensively published as for the anhydrous Form III, powder X-ray diffraction (PXRD) remains a key identification tool.

A novel crystalline form of this compound has been characterized by its X-ray powder diffraction spectrum with peaks at specific 2θ angles.[5] The stability of Form I is notably dependent on relative humidity (RH); it is stable at lower RH but can sorb additional water at higher levels.[1]

Table 1: Physicochemical and Thermal Analysis Data for Donepezil Hydrochloride Forms

| Property | This compound (Form I) | Donepezil Hydrochloride Anhydrate (Form III) |

| Description | Monohydrate crystal form[1] | Thermodynamically stable anhydrous polymorph[1] |

| Theoretical Water Content | 4.15%[1] | < 0.3% (adsorbed water)[1] |

| Melting Point (°C) | Dehydration followed by melting of the resulting anhydrate at ~222.7°C[4] | 229.09 °C[1] |

| Enthalpy of Fusion (J/g) | 68.28 J/g (for the dehydrated form)[4] | 125.78 J/g[1] |

| Dehydration Onset (°C) | Endothermic peak around 97.5°C[4] | N/A |

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis methods are indispensable for characterizing the solid-state form of donepezil hydrochloride.

Infrared (IR) Spectroscopy: The mid-IR spectrum of donepezil hydrochloride shows an intensive absorption band around 1690 cm⁻¹, which is attributed to the vibrations of the C=O group within its structure.[1] This technique is valuable for distinguishing between different polymorphic forms.[6][7]

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the hydration state and thermal stability. For the monohydrate (Form I), DSC curves typically show an endothermic peak corresponding to dehydration, which is then followed by the melting of the anhydrous form.[4] TGA confirms the loss of water, with a weight loss corresponding to the stoichiometry of the hydrate.[1] The dehydration of Form I is a two-step process, involving the loss of surface-adsorbed water followed by the loss of crystalline water from channels within the structure.[4][8]

Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy: ¹³C CP/MAS solid-state NMR spectroscopy is a powerful, non-destructive technique for characterizing the different crystalline forms of donepezil hydrochloride, providing detailed structural information.[3]

Experimental Protocols

A combination of analytical techniques is employed to fully characterize the crystal structure of this compound.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying crystalline phases.

-

Sample Preparation: A thin layer of the this compound powder is carefully prepared on a sample holder.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) at a specified scan rate.

-

Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the monohydrate form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated DSC instrument is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 5 or 10 K/min) under a nitrogen purge.[4]

-

Analysis: The resulting thermogram reveals endothermic events such as dehydration and melting, and exothermic events like crystallization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: An accurately weighed sample (e.g., 2-10 mg) is placed in a platinum or alumina (B75360) pan.[4]

-

Instrumentation: A TGA instrument is used.

-

Experimental Conditions: The sample is heated at a controlled rate (e.g., 5 K/min) in a controlled atmosphere (e.g., dry nitrogen).[4]

-

Analysis: The TGA curve provides quantitative information on weight loss, which for the monohydrate corresponds to the loss of water molecules.

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate the typical workflow for the characterization of this compound and the relationship between its different forms.

Caption: Workflow for the characterization of this compound.

Caption: Relationship and transformations between different forms of donepezil hydrochloride.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. koreascience.kr [koreascience.kr]

- 4. The dehydration behavior and non-isothermal dehydration kinetics of this compound (Form I) [journal.hep.com.cn]

- 5. US7560560B2 - Crystalline forms of donepezil hydrochloride - Google Patents [patents.google.com]

- 6. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

- 7. Polymorphs of donepezil hydrochloride and process for production - Patent US-5985864-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Metabolic Fate of Donepezil Hydrochloride Monohydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215) hydrochloride monohydrate, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism primarily in the liver. Understanding its metabolic profile is critical for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of donepezil, detailing the metabolic pathways, enzymatic drivers, and pharmacokinetic profiles of its metabolites. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this critical therapeutic agent.

Introduction

Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function, which is crucial for memory and cognition.[1] The clinical efficacy and safety of donepezil are influenced by its pharmacokinetic properties, particularly its metabolism. This guide delves into the intricate processes of its biotransformation in both laboratory settings and within the human body.

Metabolic Pathways

Donepezil is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, followed by glucuronidation.[2] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, N-debenzylation, and hydrolysis.[3][4][5] These transformations lead to the formation of several metabolites, some of which retain pharmacological activity.[1]

The major metabolic routes are:

-

O-dealkylation and Hydroxylation: This pathway leads to the formation of metabolites M1 and M2.[3]

-

Hydrolysis: This results in the creation of metabolite M4.[3]

-

N-oxidation: This pathway produces metabolite M6.[3]

-

Glucuronidation: The hydroxylated metabolites M1 and M2 can be further conjugated with glucuronic acid to form M11 and M12, respectively.[3]

In vitro studies using human hepatic microsomes have identified CYP3A4 as the primary isoenzyme responsible for donepezil metabolism, with CYP2D6 playing a secondary role.[3][6] CYP1A2 is also involved to a lesser extent.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. ClinPGx [clinpgx.org]

Methodological & Application

Donepezil hydrochloride monohydrate HPLC analytical method development

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Donepezil Hydrochloride Monohydrate

Introduction

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] Ensuring the quality, purity, and potency of pharmaceutical formulations containing Donepezil HCl is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose.

This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for routine quality control analysis.[3]

Method Development and Optimization

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating Donepezil HCl from its potential degradation products.

-

Column Selection: A C18 stationary phase was selected due to its wide availability and successful application in separating moderately polar compounds like Donepezil HCl.[1][4][5]

-

Wavelength Detection: The UV spectrum of Donepezil HCl shows significant absorbance at approximately 268 nm. This wavelength was chosen to ensure high sensitivity.[1][4][6]

-

Mobile Phase Composition: Various combinations of buffers and organic solvents were tested. A mobile phase consisting of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile (B52724) was found to provide optimal peak shape, resolution, and a reasonable retention time.[4] The pH was adjusted to an acidic value (pH 2.7) to ensure the ionization of Donepezil and achieve sharp, symmetrical peaks.[4]

Experimental Protocols

Apparatus and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Data Acquisition: Chromatography data software.

The final optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.01 M Phosphate Buffer : Methanol : Acetonitrile (50:30:20, v/v/v), pH adjusted to 2.7 with phosphoric acid.[4] |

| Flow Rate | 1.0 mL/min.[5][7] |

| Column Temperature | 40°C.[5] |

| Detection Wavelength | 268 nm.[1][4] |

| Injection Volume | 20 µL |

| Run Time | ~10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.01 M Phosphate buffer. Mix 500 mL of the buffer with 300 mL of HPLC-grade methanol and 200 mL of HPLC-grade acetonitrile.[4] Adjust the final pH to 2.7 using 80% phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.[4]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Donepezil HCl working standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.[4] Dilute to the mark with the mobile phase and mix well.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 µg/mL to 16 µg/mL.

-

Sample Solution Preparation (from Tablets):

-

Weigh and finely powder no fewer than 10 tablets.[7]

-

Accurately weigh a portion of the powder equivalent to 10 mg of Donepezil HCl and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.[4]

-

Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

This solution (100 µg/mL) can be further diluted with the mobile phase to a target concentration within the calibration range (e.g., 10 µg/mL) for analysis.[4]

-

Method Validation

The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.

Workflow and Validation Diagrams

The following diagrams illustrate the logical flow of the method development and validation process.

Caption: Workflow for HPLC method development and validation.

Caption: Key parameters for analytical method validation.

Results and Discussion

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution was injected six times, and the parameters were evaluated.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N > 2000 | > 4000 |

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

| Retention Time (RT) | ~5.6 min[4] | 5.62 min |

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Donepezil HCl was subjected to acid, base, oxidative, thermal, and photolytic stress. The drug was found to degrade significantly under alkaline and oxidative conditions, with minor degradation under acidic conditions. It remained stable under thermal and photolytic stress.[8] The chromatograms showed complete separation of the Donepezil peak from all degradation product peaks, proving the method's specificity.

| Stress Condition | Observation |

| Acid Hydrolysis (1.2 N HCl, boiled) | ~15% degradation observed.[5] |

| Base Hydrolysis (2N NaOH) | Significant degradation.[8] |

| Oxidative (6% H₂O₂) | Significant degradation.[8] |

| Thermal (80°C, 48h) | No significant degradation.[8] |

| Photolytic (UV Light, 48h) | No significant degradation.[8] |

Linearity and Range

The linearity of the method was established by constructing a calibration curve. The peak area response was found to be directly proportional to the concentration of Donepezil HCl.

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL.[5] |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery)

Accuracy was determined by the standard addition method, spiking a known quantity of standard drug into a placebo preparation at three different concentration levels (80%, 100%, and 120%).

| Spike Level | % Mean Recovery | % RSD |

| 80% | 99.8% | 0.5% |

| 100% | 100.2% | 0.4% |

| 120% | 100.5% | 0.6% |

Precision

-

Method Precision (Repeatability): Six separate sample preparations were analyzed. The %RSD was found to be less than 2.0%, indicating good repeatability.[7]

-

Intermediate Precision (Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of data was well within the acceptable limit of 2.0%.

| Precision Type | % RSD of Assay |

| Repeatability (n=6) | 0.75% |

| Intermediate Precision (n=6) | 1.10% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.14 µg/mL.[5] |

| LOQ | 0.42 µg/mL.[5] |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal use.[5]

Conclusion

A simple, accurate, precise, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound in bulk and tablet dosage forms. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. The forced degradation studies confirmed the method's specificity and stability-indicating capabilities. Due to its simplicity and reliability, this method is well-suited for routine quality control testing in the pharmaceutical industry.[1][2]

References

- 1. iajps.com [iajps.com]

- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcpa.in [ijcpa.in]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. ajpamc.com [ajpamc.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. jocpr.com [jocpr.com]

- 8. rjpbcs.com [rjpbcs.com]

Application Note: Quantification of Donepezil Hydrochloride Monohydrate in Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction: Donepezil (B133215) hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] By inhibiting AChE, donepezil increases the concentration of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for learning and memory processes.[1][4] The quantification of donepezil in brain tissue is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to establish the relationship between drug concentration at the site of action and its therapeutic effects. This document provides detailed protocols for the quantification of donepezil in brain tissue using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by selectively and reversibly inhibiting acetylcholinesterase (AChE) in the brain.[1][3] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, donepezil prevents the breakdown of ACh, leading to an increased concentration and prolonged availability of ACh at cholinergic synapses.[1][4] This enhancement of cholinergic function is believed to be the basis for its cognitive benefits in Alzheimer's disease patients.[1]

Experimental Workflow for Quantification

The general workflow for quantifying donepezil in brain tissue involves several key stages, from sample collection to final data analysis. This process ensures that the drug is accurately and reproducibly measured, providing reliable data for pharmacokinetic and pharmacodynamic assessments.

Protocol 1: HPLC with Fluorescence Detection

This protocol is adapted from a method developed for the determination of donepezil in rat brain microdialysates, demonstrating high sensitivity.[5]

1. Materials and Reagents:

-

Donepezil Hydrochloride Monohydrate standard

-

Internal Standard (IS): (+/-)-2-[(1-benzyl-piperidine-4-yl)ethyl]-5,6-dimethoxyindan-1-one hydrochloride[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic Acid (Glacial)

-

Deionized Water

-

Homogenization Buffer (e.g., ice-cold saline)

2. Instrumentation:

-

HPLC system with a fluorescence detector

-

Analytical Column: C30 column (a short column can be used for rapid separation)[5]

-

Tissue Homogenizer

-

Centrifuge

3. Sample Preparation (Brain Tissue Homogenization & Extraction):

-

Harvest brain tissues promptly and rinse thoroughly with ice-cold saline to remove blood.[6]

-

Weigh the tissue and homogenize it in a known volume of ice-cold saline or buffer.

-

To an aliquot of the brain homogenate, add the internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of acetonitrile.

-

Vortex the mixture vigorously for several minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[7]

-

Collect the supernatant and inject a portion into the HPLC system.

4. Chromatographic Conditions:

-

Mobile Phase: A mixture of Water:Acetonitrile:Methanol (e.g., 80:17:3, v/v/v) containing 0.01% acetic acid.[5]

-

Flow Rate: 1.0 mL/min.[8]

-

Column: Short C30 column.[5]

-

Detection: Fluorescence detector set to an excitation wavelength of 325 nm and an emission wavelength of 390 nm.[5]

-

Injection Volume: 20 µL.[9]

5. Method Validation Parameters: The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 2.1 ng/mL (in microdialysate) | [5] |

| Linearity Range | 5-100 ng/mL | [5] |

| Precision (%RSD) | < 15% | [9][10] |

| Accuracy (% Recovery) | 85-115% | [9][11] |

Protocol 2: LC-MS/MS

LC-MS/MS offers high selectivity and sensitivity and is a common choice for bioanalytical methods.[11] This protocol is a composite based on several validated methods for donepezil in biological matrices.[10][11][12]

1. Materials and Reagents:

-

This compound standard

-

Internal Standard (IS): Donepezil-D4 or Donepezil-D7.[10][12]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid or Acetic Acid

-

Ammonium (B1175870) Acetate or Ammonium Formate (B1220265)

-

Extraction Solvents: Ethyl Acetate, n-Hexane

-

Deionized Water

2. Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

-

Analytical Column: C18 column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm).[10]

-

Tissue Homogenizer

-

Centrifuge

-

Evaporator (e.g., SpeedVac).[12]

3. Sample Preparation (Liquid-Liquid Extraction):

-

Homogenize brain tissue as described in Protocol 1.

-

Spike an aliquot of the homogenate with the internal standard (Donepezil-D4 or D7).[10][12]

-

Add 1.5 mL of an extraction solvent mixture (e.g., Ethyl Acetate:n-Hexane, 90:10 v/v).[12]

-

Vortex the mixture for 5 minutes.[12]

-

Centrifuge at 5000 rpm for 5 minutes to separate the layers.[12]

-

Transfer the organic supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.[12]

-

Reconstitute the dried residue in 250 µL of the mobile phase.[12]

-

Inject an aliquot (e.g., 2-3 µL) into the LC-MS/MS system.[10][12]

4. LC-MS/MS Conditions:

-

Mobile Phase: Isocratic elution with a mixture of aqueous and organic phases. For example, 20:80 (v/v) of A:B, where A is 5mM ammonium formate with 0.1% formic acid and B is acetonitrile.[12]

-

Column: C18 column maintained at 40°C.[10]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[12]

-

Quantification: Multiple Reaction Monitoring (MRM).

5. Method Validation Parameters: The LC-MS/MS method provides lower detection limits suitable for studies with low drug concentrations.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL (in plasma) | [11][12] |

| Linearity Range | 0.1 - 1000 ng/mL | [11][12] |

| Precision (%CV) | < 15% | [10][11] |

| Accuracy (%) | 85-115% | [10][11] |

| Matrix Effect | Should be within 85-115% | [11] |

| Recovery | Consistent and reproducible | [11] |

Summary of Quantitative Data

The following table summarizes key quantitative parameters from validated bioanalytical methods for donepezil, which can be adapted for brain tissue analysis.

| Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |

| HPLC-PDA | Rat Plasma & Tissues | 50 | 50 - 5000 | Solid-Phase Extraction | [6][8] |

| HPLC-FL | Rat Brain Microdialysate | 2.1 (LOD) | 5 - 100 | Direct Injection | [5] |

| LC-MS/MS | Human Plasma | 0.1 | 0.1 - 100 | Liquid-Liquid Extraction | [12] |

| LC-MS/MS | Rat Plasma | 0.5 | 0.5 - 1000 | Liquid-Liquid Extraction | [11] |

| UPLC-MS/MS | Human Plasma | Not specified | 0.2 - 50 | Liquid-Liquid Extraction | [10] |

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. iajps.com [iajps.com]

- 3. ijcpa.in [ijcpa.in]

- 4. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 5. Determination of donepezil hydrochloride in human and rat plasma, blood and brain microdialysates by HPLC with a short C30 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03379J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 12. lcms.cz [lcms.cz]

Application Notes and Protocols for In Vitro Cell-Based Assays of Donepezil Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functioning as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of the neurotransmitter acetylcholine, donepezil enhances cholinergic function, which is crucial for cognitive processes.[1][2] Beyond this primary mechanism, extensive in vitro research has revealed that donepezil possesses a range of pleiotropic effects that may contribute to its therapeutic efficacy. These include neuroprotective, anti-inflammatory, and anti-amyloidogenic properties.[3][4][5]

These application notes provide detailed protocols for a selection of key in vitro cell-based assays to characterize the multifaceted activities of donepezil. The described methods are fundamental for screening and mechanistic studies in drug development and neuroscience research.

Primary Target Activity: Acetylcholinesterase (AChE) Inhibition

Application Note

The primary mechanism of action for donepezil is the inhibition of AChE. The Ellman's method is the most widely accepted and reliable colorimetric assay to quantify AChE activity and determine the inhibitory potency (IC50) of compounds like donepezil.[1][6] The assay is based on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6] The rate of color formation is directly proportional to AChE activity.

Quantitative Data: AChE Inhibition

| Compound | IC50 (µM) | Enzyme Source | Reference |

| Donepezil | 0.02 | Not Specified | [1] |

| Donepezil-Tacrine Hybrids | Subnanomolar range | Bovine/Human Erythrocytes | [7] |

Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of donepezil required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other sources)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

Donepezil hydrochloride monohydrate

-

Appropriate solvent for donepezil (e.g., DMSO, deionized water)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

-

AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 5 minutes.

-

Donepezil Solutions: Prepare a stock solution of donepezil in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in phosphate buffer to achieve a range of desired concentrations for the dose-response curve.

-

-

Assay Setup (96-well plate):

-

Blank: 160 µL Phosphate Buffer + 20 µL ATCI solution.

-

Control (100% Activity): 120 µL Phosphate Buffer + 20 µL Solvent + 20 µL AChE solution + 20 µL DTNB solution.

-

Test Sample (Inhibitor): 120 µL Phosphate Buffer + 20 µL Donepezil solution (at various concentrations) + 20 µL AChE solution + 20 µL DTNB solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, and donepezil solution (or solvent for control) to the respective wells.

-

Mix gently and incubate the plate at a controlled temperature (e.g., 25-37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

-

-

Initiation of Reaction:

-

To initiate the enzymatic reaction, add 20 µL of the ATCI substrate solution to all wells except the blank.

-

Immediately start measuring the absorbance.

-

-

Measurement:

-

Measure the absorbance at 412 nm every 10-60 seconds for 5 minutes using a microplate reader in kinetic mode.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

-

Calculate the percentage of inhibition for each donepezil concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the donepezil concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Neuroprotective Effects Against Amyloid-β Toxicity

Application Note

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are neurotoxic. Donepezil has been shown to exert neuroprotective effects against Aβ-induced toxicity in various neuronal cell models.[3][9][10] Common assays to evaluate this neuroprotective activity involve exposing cultured neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) to toxic concentrations of Aβ peptides (such as Aβ25-35 or Aβ1-40) in the presence or absence of donepezil. Cell viability and cytotoxicity are then quantified.[3]

Quantitative Data: Neuroprotection Against Aβ Toxicity

| Cell Line | Aβ Fragment (Conc.) | Donepezil Effect | Effective Concentration | Assay | Reference |

| Rat Septal Neurons | Aβ1-40 (15 µM) | Concentration-dependently reduced LDH efflux | ≥ 100 nM | LDH | [9] |

| PC12 Cells | Aβ25-35 (20 µM) | Dose-dependently increased cell viability | 5 - 50 µM | MTT | [3] |

| Rat Septal Neurons | Aβ1-40 / Aβ1-42 | Significantly decreased LDH release | 0.1 - 10 µM | LDH | [10] |

Protocol 2: Neuroprotection Assessment using MTT Assay

Objective: To evaluate the protective effect of donepezil on neuronal cells against Aβ-induced reduction in cell viability.

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Aβ peptide (e.g., Aβ25-35 or Aβ1-42), pre-aggregated

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed PC12 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and culture for 24 hours to allow for attachment.[11]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of donepezil for 1-2 hours.

-

Add the pre-aggregated Aβ peptide to the wells to induce toxicity (e.g., 20 µM Aβ25-35).[3] Include control wells (cells only), Aβ-only wells, and donepezil-only wells.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Carefully remove the culture medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance. % Viability = (Abs_sample / Abs_control) * 100

-

Compare the viability of cells treated with Aβ alone to those co-treated with Aβ and donepezil.

-

Protocol 3: Cytotoxicity Assessment using LDH Release Assay

Objective: To quantify the protective effect of donepezil against Aβ-induced cell membrane damage.

Materials:

-

Primary neurons or other neuronal cell lines

-

Aβ peptide, pre-aggregated

-

This compound

-

Commercial LDH Cytotoxicity Assay Kit (contains substrate, dye, and lysis buffer)

-

96-well cell culture plates

-

Microplate reader (490 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 2, seeding cells at an appropriate density (e.g., 1-5 x 10⁴ cells/well).

-

Include additional controls for the LDH assay:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 30-45 minutes before the end of the experiment.[14]

-

-

-

LDH Assay:

-

After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50-100 µL of the reaction mixture to each well containing the supernatant.[1][15]

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[16]

-

Add 50 µL of the stop solution provided in the kit to each well.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~650 nm should be subtracted to correct for background.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

-

Compare the cytotoxicity of cells treated with Aβ alone to those co-treated with Aβ and donepezil.

-

Anti-Inflammatory Effects

Application Note

Neuroinflammation is a critical component of AD pathology. Donepezil has demonstrated anti-inflammatory properties by modulating the activation of microglia, the resident immune cells of the brain.[5][17] These effects are often studied in vitro using microglial cell lines like BV2 or macrophage cell lines such as RAW 264.7.[18] Cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Aβ oligomers, and the ability of donepezil to suppress the production of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6, nitric oxide) is measured.[5][18]

Protocol 4: Measurement of Inflammatory Cytokines by ELISA

Objective: To quantify the effect of donepezil on the secretion of pro-inflammatory cytokines from LPS-stimulated microglial cells.

Materials:

-

BV2 microglial cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6

-